3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
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Overview
Description
3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic compound that belongs to the class of thieno[3,2-d][1,2,3]triazin-4(3H)-ones. This compound is characterized by the presence of a trifluoromethyl group attached to a nicotinoyl moiety, which is further linked to a piperidinyl group. The compound’s structure includes a thieno[3,2-d][1,2,3]triazine core, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often require heating in solvents like xylene or toluene, with the use of desiccants such as calcium chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification methods such as column chromatography and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl and nicotinoyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets. For instance, as a sirtuin inhibitor, the compound binds to the nicotinamide C-pocket of the enzyme, inhibiting its deacetylase activity. This inhibition affects various cellular pathways, including those involved in inflammation, metabolism, and apoptosis . The compound’s neuroprotective effects are attributed to its ability to reduce endoplasmic reticulum stress and inhibit the NF-kB inflammatory pathway .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar core structure and have been studied for their antitubercular and antimicrobial activities.
Thieno[3,2-c]pyridine derivatives: Known for their fluorescence properties and applications in OLEDs and photovoltaic cells.
Thieno[3,2-d]pyrimidin-4-amines: Investigated as inhibitors of Mycobacterium tuberculosis cytochrome bd oxidase, showing potential as antitubercular agents.
Uniqueness
3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one stands out due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This unique feature makes it a valuable candidate for drug development and other scientific applications .
Properties
IUPAC Name |
3-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O2S/c18-17(19,20)13-2-1-10(9-21-13)15(26)24-6-3-11(4-7-24)25-16(27)14-12(22-23-25)5-8-28-14/h1-2,5,8-9,11H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIFNUUKWCVSAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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